molecular formula C12H13NOS B12112096 Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- CAS No. 1152495-32-3

Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)-

Cat. No.: B12112096
CAS No.: 1152495-32-3
M. Wt: 219.30 g/mol
InChI Key: UNIJITYZLJHEFC-UHFFFAOYSA-N
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Description

Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenol group attached to a thiazole ring, which is further substituted with ethyl and methyl groups. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of antibacterial, antifungal, and anti-inflammatory mechanisms.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and chemical products, including dyes and biocides

Mechanism of Action

The mechanism of action of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- can be compared with other thiazole derivatives, such as:

Properties

CAS No.

1152495-32-3

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenol

InChI

InChI=1S/C12H13NOS/c1-3-11-8(2)15-12(13-11)9-4-6-10(14)7-5-9/h4-7,14H,3H2,1-2H3

InChI Key

UNIJITYZLJHEFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C2=CC=C(C=C2)O)C

Origin of Product

United States

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